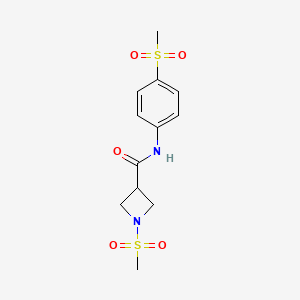
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole, also known as BNTX, is a chemical compound that belongs to the pyrazole family. It is a potent and selective antagonist of the GABA-B receptor, which plays a crucial role in the central nervous system. BNTX has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole acts as a potent and selective antagonist of the GABA-B receptor, which is a G protein-coupled receptor that plays a crucial role in the central nervous system. The GABA-B receptor is involved in the regulation of neurotransmitter release, synaptic transmission, and plasticity. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole blocks the binding of GABA to the GABA-B receptor, which results in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects in the central nervous system. It has been shown to block GABA-B receptor-mediated inhibition of dopamine release, which has implications for the treatment of addiction and other neurological disorders. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has also been shown to modulate synaptic transmission and plasticity, which could have implications for the treatment of neurological disorders such as epilepsy and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole in lab experiments is its potency and selectivity as a GABA-B receptor antagonist. This allows for precise manipulation of the GABA-B receptor signaling pathway without affecting other neurotransmitter systems. However, one limitation of using 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is its relatively short half-life, which can make it difficult to study long-term effects of GABA-B receptor modulation.
Direcciones Futuras
There are many potential future directions for research on 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole and the GABA-B receptor. One area of interest is the role of the GABA-B receptor in addiction and other neurological disorders. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to block GABA-B receptor-mediated inhibition of dopamine release, which could have implications for the treatment of addiction. Another area of interest is the development of more potent and selective GABA-B receptor antagonists, which could have therapeutic potential for a range of neurological disorders.
Métodos De Síntesis
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole can be synthesized through a multistep process that involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrochalcone. The chalcone is then reacted with trifluoroacetic acid and hydrazine hydrate to form 4-nitrophenylhydrazine. Finally, the hydrazine is reacted with 4-bromo-3-trifluoromethylpyrazole to form 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Aplicaciones Científicas De Investigación
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been widely used in scientific research to study the role of the GABA-B receptor in the central nervous system. It has been shown to block GABA-B receptor-mediated inhibition of dopamine release in the brain, which has implications for the treatment of addiction and other neurological disorders. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has also been used to study the effects of GABA-B receptor activation on synaptic transmission and plasticity.
Propiedades
IUPAC Name |
4-bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-8-5-16(15-9(8)10(12,13)14)6-1-3-7(4-2-6)17(18)19/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYHXNJGUUQVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(F)(F)F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea](/img/structure/B2707658.png)
![[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid](/img/structure/B2707661.png)

![2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2707665.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2707667.png)
![N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2707669.png)


![2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride](/img/structure/B2707673.png)


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2707680.png)
![2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide](/img/structure/B2707681.png)